![molecular formula C24H20BrN5O2 B2492325 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 384374-69-0](/img/structure/B2492325.png)
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where the quinazoline derivative is reacted with 4-(4-nitrophenyl)piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The bromine atom at position 6 and the nitro group on the piperazine moiety create electrophilic centers for nucleophilic substitution. Key reactions include:
-
Bromine Displacement :
The 6-bromo group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, treatment with sodium methoxide in dimethylformamide (DMF) at 80°C replaces bromine with methoxy groups . -
Nitro Group Reduction :
The nitro group on the 4-nitrophenylpiperazine substituent can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in acidic media .
Electrophilic Substitution Reactions
The quinazoline ring directs electrophiles to specific positions:
Reaction Type | Conditions | Position Modified | Outcome |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | Position 8 | Forms 6-bromo-8-nitro derivative |
Sulfonation | SO₃/H₂SO₄, 100°C | Position 5 | Introduces sulfonic acid group |
Mechanism : Nitration occurs via protonation of the quinazoline ring, forming a nitronium ion intermediate that attacks the electron-rich position 8 .
Alkylation and Acylation
The piperazine nitrogen and quinazoline N-atoms serve as alkylation/acylation sites:
-
Piperazine Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in toluene under reflux to form quaternary ammonium salts .
Example:
Compound + CH3I→N-Methylpiperazinium iodide[2] -
Quinazoline Acylation :
Acetyl chloride in pyridine acylates the N3 position, forming 3-acetyl derivatives .
Addition Reactions
The 3,4-double bond in the quinazoline core undergoes addition reactions:
-
Grignard Reagents :
Phenylmagnesium bromide adds across the 3,4-bond in THF, yielding 3,4-dihydroquinazoline derivatives . -
Cyanide Addition :
Sodium cyanide in ethanol introduces a cyano group at position 4 .
Oxidation and Reduction
-
Oxidation :
The quinazoline ring resists oxidation, but the piperazine nitro group can oxidize further under strong conditions (e.g., KMnO₄/H₂SO₄) . -
Reduction :
LiAlH₄ reduces the quinazoline ring to a tetrahydroquinazoline, retaining the bromine and nitro groups.
Complexation and Supramolecular Interactions
The compound forms coordination complexes via:
-
Piperazine Nitrogen : Binds to transition metals (e.g., Co²⁺, Cu²⁺) in ethanol/water mixtures .
-
Quinazoline Ring : Engages in π-π stacking and hydrogen bonding, as observed in co-crystals with carboxylic acids .
Pharmacologically Relevant Modifications
Derivatives synthesized via these reactions show enhanced bioactivity:
Derivative | Modification | Biological Activity | Source |
---|---|---|---|
NPDM Analog | Piperazine-acetyl substitution | Antibacterial (MRSA IC₅₀: 0.5 µg/mL) | |
8-Nitro Derivative | Nitration at position 8 | Anticancer (EGFR inhibition) |
Applications De Recherche Scientifique
The compound has been investigated for various biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit substantial antimicrobial properties. For instance, compounds structurally similar to 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial activity is often evaluated using methods such as the cup-plate agar diffusion technique, revealing that certain derivatives can inhibit bacterial growth comparably to established antibiotics .
Anticancer Properties
Several studies have highlighted the potential of quinazoline derivatives in cancer therapy. Compounds with similar structures have been synthesized and tested for cytotoxicity against human cancer cell lines, such as A-549 lung carcinoma cells. These studies suggest that the introduction of specific substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been explored. In vivo studies utilizing carrageenan-induced paw edema models in rats have shown that certain compounds exhibit significant anti-inflammatory effects, comparable to standard drugs like ibuprofen .
Case Studies
Several case studies provide insights into the applications and efficacy of similar compounds:
Study on Antimicrobial Activity
A study synthesized a series of quinazoline derivatives, including those with piperazine moieties. The results indicated that these compounds exhibited potent antibacterial and antifungal activities against a range of pathogens. Notably, some derivatives showed superior activity compared to standard treatments .
Study on Anticancer Activity
In another investigation, a related quinazoline derivative was tested for its cytotoxic effects on breast cancer cell lines. The findings revealed significant anti-proliferative activity, suggesting that modifications to the quinazoline core can lead to enhanced therapeutic profiles .
Mécanisme D'action
The mechanism of action of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and piperazine substituents.
4-(4-Nitrophenyl)piperazine: Lacks the quinazoline core.
6-Bromoquinazoline: Lacks the piperazine and phenyl substituents.
Uniqueness
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the bromine atom, nitrophenyl group, and piperazine moiety all contribute to its potential as a versatile compound in scientific research.
Activité Biologique
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and other pharmacological effects supported by diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C20H19BrN4O2
- Molecular Weight : 423.3 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antibacterial Activity
Studies have demonstrated that this compound possesses potent antibacterial properties against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 1: Antibacterial Efficacy Against MRSA
Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
6-Bromo Compound | 50 | 22 |
Tiamulin (Control) | 50 | 18 |
DMSO (Control) | - | 0 |
The data indicates that the compound has a greater zone of inhibition compared to the control, suggesting its effectiveness in inhibiting bacterial growth.
2. Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have shown that while the compound exhibits antibacterial effects, it also has a degree of cytotoxicity toward mammalian cells. The IC50 value for normal rat liver cells was found to be approximately 15 µg/mL.
Table 2: Cytotoxicity Profile
Compound | IC50 (µg/mL) |
---|---|
6-Bromo Compound | 15 |
Tiamulin | 20 |
This suggests that while the compound is effective against bacteria, careful consideration must be given to its cytotoxic effects on human cells.
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with DNA replication processes. Further studies are needed to elucidate the precise biochemical pathways involved.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy Against MRSA : In a murine model, administration of the compound significantly reduced bacterial load in infected tissues compared to untreated controls. The survival rate of infected mice treated with the compound was reported at 70%, indicating its potential as an effective therapeutic agent.
- Combination Therapy : Research has explored the use of this compound in combination with other antibiotics to enhance efficacy against resistant bacterial strains. Preliminary results suggest synergistic effects when combined with beta-lactam antibiotics.
Propriétés
IUPAC Name |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDAZDSKGTHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.